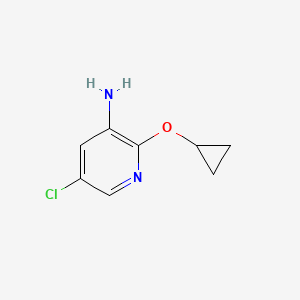

5-Chloro-2-cyclopropoxypyridin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9ClN2O |

|---|---|

Molecular Weight |

184.62 g/mol |

IUPAC Name |

5-chloro-2-cyclopropyloxypyridin-3-amine |

InChI |

InChI=1S/C8H9ClN2O/c9-5-3-7(10)8(11-4-5)12-6-1-2-6/h3-4,6H,1-2,10H2 |

InChI Key |

QXFRUUVCNUAWGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(C=C(C=N2)Cl)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Chloro 2 Cyclopropoxypyridin 3 Amine

Diverse Synthetic Routes to the 5-Chloro-2-cyclopropoxypyridin-3-amine Core

The synthesis of the this compound core can be approached through various routes, primarily categorized as direct or stepwise methodologies. These strategies often leverage halogenated pyridine (B92270) precursors, which allow for sequential functionalization.

Direct Synthetic Approaches and Novel Pathways

Direct synthetic approaches aim to construct the fully substituted pyridine ring in a limited number of steps. While specific direct syntheses for this compound are not extensively detailed in publicly available literature, novel pathways for related structures often involve multi-component reactions. For instance, the synthesis of substituted 2-aminopyridine (B139424) derivatives has been achieved through one-pot multicomponent reactions using enaminones as key precursors under solvent-free conditions. This suggests the potential for developing a convergent synthesis where precursors containing the required chloro, amino, and cyclopropoxy moieties (or their masked equivalents) are combined to form the final product.

Another emerging strategy in pyridine synthesis is the copper-catalyzed Chan-Lam cyclopropylation, which has been successfully applied to the O-cyclopropylation of phenols and N-cyclopropylation of azaheterocycles. nih.gov This methodology, utilizing potassium cyclopropyl (B3062369) trifluoroborate, could potentially be adapted for the direct introduction of the cyclopropoxy group onto a pre-functionalized pyridine ring. nih.gov

Stepwise Synthesis from Advanced Precursors

A more common and well-documented approach is the stepwise synthesis starting from advanced halogenated pyridine precursors. This method offers greater control over regioselectivity. A highly plausible route commences with a di-halogenated nitropyridine, such as 2,5-dichloro-3-nitropyridine (B1336234) or 5-chloro-2-fluoro-3-nitropyridine. The synthesis can be conceptualized in two key stages: introduction of the cyclopropoxy group and formation of the amine group.

A likely synthetic pathway involves the following steps:

Nucleophilic Aromatic Substitution (SNAr): The 2-position of a 5-chloro-2-halopyridin-3-nitro precursor is more susceptible to nucleophilic attack due to the electron-withdrawing effect of the nitro group and the pyridine nitrogen. The reaction with sodium cyclopropoxide (generated in situ from cyclopropanol (B106826) and a strong base like sodium hydride) would displace the halide at the 2-position to yield 5-chloro-2-cyclopropoxy-3-nitropyridine. The reactivity of the leaving group is a critical factor, with fluoride (B91410) being superior to chloride in SNAr reactions on pyridine rings.

Reduction of the Nitro Group: The resulting 5-chloro-2-cyclopropoxy-3-nitropyridine can then be reduced to the corresponding 3-amine. Standard reduction methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with metals like iron or tin in an acidic medium, are typically effective for this transformation.

An alternative sequence could involve the initial reduction of the nitro group to an amine, followed by the introduction of the cyclopropoxy group. However, the amino group is an activating group, which could complicate the subsequent nucleophilic substitution. Therefore, the former sequence is generally preferred.

Precursor Chemistry and Starting Material Considerations

The selection of appropriate starting materials is crucial for the successful synthesis of this compound. Halogenated pyridines are versatile precursors due to the reactivity of the carbon-halogen bond in nucleophilic substitution and cross-coupling reactions.

Halogenated Pyridine Precursors

The choice of halogenated pyridine precursor significantly influences the synthetic strategy. Dihalogenated pyridines, such as 2,5-dichloropyridine (B42133) or 2,3-difluoro-5-chloropyridine, serve as common starting points. For the synthesis of the target molecule, a precursor that already contains the 3-amino (or a group that can be converted to it, like a nitro group) and 5-chloro substituents is ideal.

A key intermediate is 3-amino-5-chloro-2-fluoropyridine . A documented synthesis for this compound starts from 5-chloro-2-fluoro-3-nitropyridine, which is reduced via hydrogenation in the presence of a Raney nickel catalyst. This precursor is highly valuable because the fluorine atom at the 2-position is an excellent leaving group for subsequent nucleophilic aromatic substitution with cyclopropanol.

Another relevant precursor is 2-amino-5-chloropyridine . Multiple synthetic methods for this compound have been reported, often starting from 2-aminopyridine. Chlorination can be achieved using various reagents, including N-chlorosuccinimide (NCS) or a combination of hydrochloric acid and an oxidizing agent.

| Precursor | Starting Material | Key Transformation |

| 3-amino-5-chloro-2-fluoropyridine | 5-chloro-2-fluoro-3-nitropyridine | Reduction of nitro group |

| 2-amino-5-chloropyridine | 2-aminopyridine | Chlorination |

| 2-amino-3-fluoro-5-chloropyridine | 2,3-difluoro-5-chloropyridine | Ammonolysis |

Amination Strategies in Pyridine Synthesis

The introduction of an amino group onto a pyridine ring can be achieved through several methods. Direct amination of C-H bonds is possible but can lack regioselectivity. A more common approach is the reduction of a nitro group, which can be introduced via nitration of the pyridine ring. However, nitration of pyridines can be challenging and may lead to mixtures of isomers.

A widely used strategy involves the use of halogenated pyridines as precursors for amination. For example, 2-chloro or 2-fluoropyridines can undergo nucleophilic aromatic substitution with ammonia (B1221849) or other aminating agents to introduce the amino group. The reactivity of the halopyridine is enhanced by the presence of electron-withdrawing groups. In the synthesis of 2-amino-3-fluoro-5-chloropyridine, for instance, an ammonolysis reaction is performed on 2,3-difluoro-5-chloropyridine. google.com

Optimization of Reaction Parameters and Conditions

The optimization of reaction parameters is critical to maximize the yield and purity of this compound. Key parameters for the nucleophilic aromatic substitution step to introduce the cyclopropoxy group include the choice of base, solvent, temperature, and potential catalysts.

For the reaction of a 2-halopyridin-3-amine with cyclopropanol, a strong base is required to deprotonate the alcohol and form the nucleophilic cyclopropoxide anion. Common bases for this purpose include sodium hydride (NaH), potassium hydride (KH), or potassium tert-butoxide (t-BuOK).

The choice of solvent is also crucial. Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP) are often used for SNAr reactions as they can solvate the cation of the alkoxide salt, thereby increasing the nucleophilicity of the anion.

The reaction temperature can significantly impact the reaction rate and the formation of side products. Typically, these reactions are heated to facilitate the substitution. The optimal temperature would need to be determined empirically, balancing reaction rate with the potential for degradation of starting materials or products.

The following table summarizes key parameters for optimization of the cyclopropoxylation step:

| Parameter | Options | Considerations |

| Base | NaH, KH, t-BuOK | Strength of the base to ensure complete deprotonation of cyclopropanol. |

| Solvent | DMF, DMSO, NMP, THF | Aprotic polar solvents are generally preferred to enhance nucleophilicity. |

| Temperature | Room temperature to elevated temperatures (e.g., 80-150 °C) | Higher temperatures increase reaction rate but may lead to side reactions. |

| Leaving Group | F > Cl > Br > I | Fluorine is the most effective leaving group for SNAr on pyridine rings. |

By systematically varying these parameters, the synthesis of this compound can be optimized to achieve high efficiency and yield.

Catalysis and Reagent Selection in Synthetic Transformations

The construction of the this compound molecule involves several key transformations, including chlorination, amination, and the introduction of the cyclopropoxy group. The selection of appropriate catalysts and reagents is paramount for the efficiency of these steps.

For the chlorination of the pyridine ring, particularly starting from 2-aminopyridine, modern methods aim to replace the direct use of hazardous gaseous chlorine. Oxidative chlorination using hydrochloric acid in combination with an oxidizing agent like hydrogen peroxide or sodium hypochlorite (B82951) presents a safer and more cost-effective alternative. google.com In some syntheses of related chloro-aromatics, iron catalysts (Fe²⁺ or Fe³⁺) have been used in concentrated hydrochloric acid to facilitate chlorination. google.com

The introduction of the cyclopropoxy group typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction, where cyclopropanol, in the form of its alkoxide (generated by a strong base like sodium hydride), displaces a suitable leaving group (such as a halogen) on the pyridine ring.

Alternatively, modern cross-coupling reactions offer a powerful method for C-O bond formation. While not explicitly detailed for this specific compound in the available literature, palladium-catalyzed Buchwald-Hartwig amination is a common strategy for introducing amine groups and can be adapted for etherification reactions under specific ligand and catalyst conditions. For related transformations, such as reductive amination to form similar compounds, specific platinum catalysts have been employed for hydrogenation, demonstrating high yield and purity while avoiding side reactions like dehalogenation. google.com

| Transformation | Reagent/Catalyst System | Purpose |

| Chlorination | HCl / H₂O₂ | Oxidative chlorination of the pyridine ring, avoiding gaseous Cl₂. google.com |

| Chlorination | NaClO / HCl | Alternative safe chlorinating agent system. google.com |

| Etherification | Sodium Hydride (NaH) | Acts as a base to generate the cyclopropoxide nucleophile for SNAr. |

| Hydrogenation | Platinum Catalyst | Used in related syntheses for high-yield, high-purity reduction without dehalogenation. google.com |

Solvent Effects and Temperature Regimes

The choice of solvent and the precise control of temperature are critical variables that significantly influence reaction rates, yields, and the formation of byproducts.

In nucleophilic aromatic substitution reactions to introduce the cyclopropoxy group, polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are often preferred. These solvents effectively solvate the cation of the base (e.g., Na⁺) while leaving the nucleophile (cyclopropoxide) relatively free, thereby enhancing its reactivity.

Temperature control is crucial throughout the synthesis. For instance, in the chlorination of aminopyridines, the reaction may be initiated at a lower temperature (e.g., 10°C) and then allowed to warm to a higher temperature (e.g., 25°C) to ensure controlled reaction progression and minimize the formation of polychlorinated byproducts. google.com In other cyclization reactions involving chloro-pyridine derivatives, temperature has been identified as a markedly dependent factor, where excessively high temperatures (e.g., 100°C) can lead to the formation of tar-like polymers instead of the desired product. njit.edu Statistically designed experiments in related syntheses have shown that optimizing temperature can be more critical than reaction time for maximizing yield. njit.edu

| Parameter | Influence on Synthesis | Example Application |

| Solvent | Enhances nucleophilicity and reaction rate. | Use of polar aprotic solvents (e.g., DMF) for nucleophilic displacement reactions. |

| Temperature | Controls reaction rate and selectivity, prevents byproduct formation. | Chlorination of 2-aminopyridine initiated at 10°C and raised to 25°C. google.com |

| Temperature | Prevents degradation and polymerization. | Avoiding temperatures around 100°C in cyclization of related chloro-pyridines prevents tar formation. njit.edu |

Yield Enhancement and Purity Control in Synthetic Protocols

Maximizing the yield and ensuring high purity of the final product are primary objectives in synthetic chemistry. This is achieved through the careful optimization of all reaction parameters and the implementation of effective purification strategies.

Yield can be enhanced by optimizing the stoichiometry of reagents. For example, in Grignard reactions used to prepare precursors for similar molecules, using a slight excess (1.0-1.5 mole equivalents) of a reagent can drive the reaction to completion, achieving chemical yields of 85-95%. google.com The duration of the reaction is also optimized; while some reactions are not critically dependent on time, others require specific periods to maximize conversion without degrading the product. google.comnjit.edu

Purity control involves minimizing side reactions. A significant challenge in the synthesis of halogenated compounds is preventing dehalogenation during reductive steps or the formation of isomers during substitution reactions. The choice of a specific catalyst, such as platinum for hydrogenation, can inhibit dehalogenation side reactions. google.com After the reaction is complete, the workup procedure is critical. This may involve quenching the reaction with an aqueous acid, followed by extraction with a suitable organic solvent like dichloroethane. google.comgoogle.com Final purification is often achieved through techniques such as recrystallization or column chromatography to remove any remaining impurities, ensuring the target compound is isolated with high purity.

Scale-Up Considerations for Laboratory to Preparative Synthesis

Transitioning a synthetic route from a small-scale laboratory setting to a larger preparative or industrial scale introduces a new set of challenges that must be addressed to ensure the process is safe, efficient, and economically viable.

Key considerations include:

Cost and Availability of Raw Materials: Reagents that are feasible for laboratory use may be prohibitively expensive at a larger scale. The synthesis must rely on cost-effective and readily available starting materials. google.com

Reaction Conditions: Mild reaction conditions are highly desirable. Processes that avoid high pressures or extreme temperatures are safer, require less specialized equipment, and are more energy-efficient.

Process Safety: The direct use of hazardous materials like chlorine gas becomes a significant safety concern on a large scale. Alternative, safer reagents are crucial for industrial applications. google.com

Workup and Purification: Procedures must be scalable. Complex purification methods like chromatography are often impractical for large quantities. The ideal process yields a product that can be easily isolated with high purity through simpler methods like direct precipitation and filtration. google.com

Waste Management: The environmental impact of the synthesis is a major consideration. Minimizing waste streams and developing methods for recycling solvents or catalysts are important for a sustainable large-scale process.

Chemical Reactivity and Mechanistic Investigations of 5 Chloro 2 Cyclopropoxypyridin 3 Amine

Reactivity Profile of the Aminopyridine Moiety

The reactivity of the aminopyridine portion of the molecule is dictated by the interplay between the electron-deficient pyridine (B92270) ring and the electron-donating amino and cyclopropoxy substituents.

Nucleophilic Characteristics of the Amino Group

The primary amino group (-NH₂) at the C3 position represents the most significant center of nucleophilicity in the molecule. The lone pair of electrons on the nitrogen atom makes it prone to react with a wide range of electrophiles. masterorganicchemistry.com While the pyridine ring is electron-withdrawing, the amino group retains substantial nucleophilic character, enabling it to participate in various classical amine reactions.

Expected Nucleophilic Reactions:

Acylation: Reaction with acylating agents like acid chlorides or anhydrides to yield the corresponding amide.

Alkylation: The amino group can be alkylated by alkyl halides, although this reaction carries the risk of multiple alkylations leading to secondary and tertiary amines. ub.edu

Condensation: Forms imines (Schiff bases) upon reaction with aldehydes or ketones.

Sulfonylation: Reacts with sulfonyl chlorides to produce sulfonamides.

The table below summarizes these potential transformations, which are foundational reactions for primary aromatic amines.

| Reaction Type | Electrophile Example | Product Functional Group |

| Acylation | Acetyl Chloride | Amide |

| Alkylation | Methyl Iodide | Secondary Amine |

| Condensation | Benzaldehyde | Imine |

| Sulfonylation | Tosyl Chloride | Sulfonamide |

This interactive data table is based on theoretical reactivity.

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on a pyridine scaffold is inherently challenging due to the electronegativity of the ring nitrogen, which deactivates the system towards attack by electrophiles. youtube.com However, the reactivity is modulated by the existing substituents:

Activating Groups: The amino group (at C3) and the cyclopropoxy group (at C2) are both electron-donating and act as activating groups that direct incoming electrophiles to the ortho and para positions.

Deactivating Group: The chloro group (at C5) is electron-withdrawing via induction, thus deactivating, but its lone pairs allow it to be ortho, para-directing.

The cumulative effect of these substituents suggests that the C4 and C6 positions are the most electronically enriched and sterically accessible sites for electrophilic attack. Despite this theoretical prediction, EAS reactions on such substituted pyridines often require forcing conditions, and no specific experimental data for 5-Chloro-2-cyclopropoxypyridin-3-amine have been reported.

Functional Group Interconversions of the Amine

The primary aromatic amine can be converted into numerous other functional groups, most commonly through the formation of a diazonium salt intermediate. vanderbilt.edu Treatment of the amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) would yield a pyridin-3-diazonium salt. This intermediate is highly versatile and could theoretically undergo a variety of transformations.

Potential Diazonium Salt Reactions:

| Named Reaction | Reagent(s) | Resulting Functional Group |

| Sandmeyer | CuCl / CuBr / CuCN | -Cl / -Br / -CN |

| Schiemann | HBF₄, heat | -F |

| Hydrolysis | H₂O, heat | -OH |

| Reduction | H₃PO₂ | -H |

This interactive data table illustrates theoretical transformations.

Transformations Involving the Cyclopropoxy Group

The cyclopropoxy group consists of a strained three-membered ring attached to the pyridine core via an ether linkage. Its reactivity is centered on the stability of this ether bond and the potential for the cyclopropyl (B3062369) ring to open.

Stability and Cleavage Pathways of the Cyclopropyl Ether

Ethers are typically characterized by their high stability and lack of reactivity toward many reagents. pressbooks.pub Cleavage of an aryl alkyl ether bond, such as the one in this molecule, requires harsh conditions, most commonly the use of strong protic acids like HBr or HI. masterorganicchemistry.comlibretexts.orglibretexts.org The mechanism involves the initial protonation of the ether oxygen, converting the alkoxy group into a better leaving group. wikipedia.org Subsequently, a nucleophile (e.g., Br⁻ or I⁻) attacks the carbon of the alkyl group in an Sₙ2 or Sₙ1-type displacement.

For this compound, the cleavage would occur at the cyclopropyl-oxygen bond, as the aryl-oxygen bond is significantly stronger. The expected products would be 5-chloro-3-aminopyridin-2-ol and a corresponding cyclopropyl halide. No published studies specifically investigating the stability or cleavage of the cyclopropoxy group for this compound were found.

Ring-Opening Reactions of the Cyclopropane (B1198618) System

The inherent strain energy of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions that are not observed in larger cycloalkanes. beilstein-journals.org These transformations can be initiated by electrophiles, radicals, or transition metals and can proceed through various mechanistic pathways to yield acyclic products. nih.govresearchgate.net For example, treatment with a strong acid could protonate the ring, leading to a carbocation that can be trapped by a nucleophile, resulting in a ring-opened product. acs.org However, the literature search yielded no specific examples of such ring-opening reactions being performed on this compound.

Reactivity of the Chloropyridine Substructure

The chlorine atom on the pyridine ring of this compound serves as a versatile handle for synthetic modifications. Its reactivity is primarily exploited through two major classes of reactions: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. These transformations allow for the introduction of a wide array of functional groups at the C5-position, enabling the synthesis of diverse derivatives.

Nucleophilic Aromatic Substitution on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying halogenated pyridines. In the context of this compound, the electron-withdrawing nature of the pyridine ring nitrogen atoms facilitates the attack of nucleophiles at the carbon atom bearing the chlorine. This process typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

While specific studies detailing the nucleophilic aromatic substitution reactions of this compound are not extensively documented in the public domain, the general principles of SNAr on chloropyridines are well-established. The reaction is highly dependent on the nature of the nucleophile, the reaction conditions, and the electronic and steric environment of the pyridine ring. For instance, the reaction of the similar compound, 5-chloro-2,4,6-trifluoropyrimidine, with various amine nucleophiles demonstrates the feasibility of such transformations. In these cases, the regioselectivity of the substitution is influenced by the electronic activation provided by the ring nitrogens and the steric hindrance of existing substituents.

A representative, albeit general, reaction scheme for the nucleophilic aromatic substitution on a chloropyridine derivative is shown below:

| Reactant | Nucleophile | Product |

| This compound | Nu-H | 5-(Nu)-2-cyclopropoxypyridin-3-amine |

Table 1: Generalized Nucleophilic Aromatic Substitution Reaction.

Cross-Coupling Reactions at the Chlorine Atom

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, offering a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. The chlorine atom of this compound is a suitable electrophilic partner for a variety of these transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

These reactions typically involve a catalytic cycle that includes oxidative addition of the chloropyridine to a low-valent palladium complex, transmetalation with a suitable organometallic reagent (e.g., a boronic acid in the Suzuki-Miyaura reaction or an amine in the Buchwald-Hartwig amination), and reductive elimination to afford the coupled product and regenerate the active palladium catalyst.

Below is a table summarizing typical conditions for palladium-catalyzed cross-coupling reactions on halo-aminopyridine systems, which can be extrapolated to this compound.

| Coupling Reaction | Typical Catalyst/Ligand | Typical Base | Typical Solvent | Product Type |

| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | Aryl-substituted pyridine |

| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | LiHMDS | THF | Amino-substituted pyridine |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | Alkynyl-substituted pyridine |

Table 2: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions.

Investigations into Reaction Mechanisms and Kinetics

Detailed mechanistic and kinetic studies specific to reactions involving this compound are scarce in publicly accessible scientific literature. However, the general mechanisms of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions on chloropyridine frameworks are well-understood and provide a solid foundation for predicting the behavior of this specific compound.

For nucleophilic aromatic substitution, the rate of reaction is typically influenced by the stability of the intermediate Meisenheimer complex. Electron-withdrawing groups on the pyridine ring, such as the ring nitrogen atoms, stabilize this intermediate and thus accelerate the reaction. The nature of the leaving group is also important, with the reaction rate generally following the order F > Cl > Br > I, which is counterintuitive to the C-X bond strength and reflects the rate-determining nature of the nucleophilic attack.

Spectroscopic and Crystallographic Elucidation of 5 Chloro 2 Cyclopropoxypyridin 3 Amine Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)These advanced NMR techniques are used to establish correlations between different nuclei.

COSY (Correlation Spectroscopy) would show which protons are coupled to each other, helping to piece together fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence) would identify which protons are directly attached to which carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

LC-MS and UPLC-MS MethodologiesLiquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are powerful techniques that combine the separation capabilities of liquid chromatography with the detection power of mass spectrometry. These methods would be used to analyze the purity of the compound and to study its fragmentation behavior, which can provide further structural insights. The specific methodologies would detail the type of column used, the mobile phase composition, the flow rate, and the mass spectrometer settings.

Without access to the actual spectral data for 5-Chloro-2-cyclopropoxypyridin-3-amine, any attempt to generate the requested article would be speculative and not based on factual, scientific evidence.

Spectroscopic and Crystallographic Data for this compound Remains Elusive in Publicly Available Scientific Literature

A comprehensive search of publicly accessible scientific databases and literature has revealed a significant lack of detailed spectroscopic and crystallographic data for the chemical compound this compound. Despite its availability from commercial suppliers for research purposes, published experimental data pertaining to its structural elucidation through vibrational and electronic spectroscopy, as well as X-ray crystallography, could not be located.

This absence of information prevents a detailed analysis and discussion of the compound's specific spectral features and solid-state structure, which are crucial for a complete understanding of its chemical properties. The requested in-depth examination of its infrared, Raman, and UV-Vis spectra, along with a crystallographic determination of its crystal packing, intermolecular interactions, and conformational analysis, cannot be provided at this time due to the unavailability of the primary experimental data.

While general principles of spectroscopy and crystallography can be applied to predict the expected characteristics of this compound based on its constituent functional groups (aminopyridine, chloro, and cyclopropoxy moieties), such a theoretical treatment would not adhere to the required focus on specific, published research findings for this compound.

Further research and publication of the experimental characterization of this compound are necessary to enable a thorough and accurate scientific discussion as outlined in the requested article structure. Without access to this foundational data, any attempt to generate the specified content would be speculative and would not meet the standards of scientific accuracy based on verifiable sources.

Computational and Theoretical Chemistry Studies on 5 Chloro 2 Cyclopropoxypyridin 3 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule, such as 5-Chloro-2-cyclopropoxypyridin-3-amine. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and a wide range of molecular properties.

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry that models the electronic structure of many-body systems. niscpr.res.in It is based on the principle that the energy of the system is a functional of the electron density. DFT methods are known for providing a good balance between accuracy and computational cost, making them suitable for studying medium to large-sized molecules.

For a molecule like this compound, DFT calculations could be used to determine a variety of properties. The optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms, can be precisely calculated. From this, one can obtain bond lengths, bond angles, and dihedral angles. Furthermore, electronic properties such as the dipole moment, polarizability, and molecular electrostatic potential (MEP) can be computed. The MEP, for instance, is valuable for identifying the electron-rich and electron-poor regions of a molecule, which can provide insights into its intermolecular interactions.

While DFT studies have been performed on various pyridine (B92270) derivatives, specific calculations detailing the electronic structure and molecular properties of this compound are not available in the reviewed literature. niscpr.res.innih.gov

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a systematic way to improve the accuracy of the calculations, albeit at a higher computational cost compared to DFT.

If applied to this compound, ab initio methods would provide a rigorous determination of its electronic structure and properties. These methods are particularly useful for benchmarking the results obtained from more approximate methods like DFT. For instance, high-level ab initio calculations could provide very accurate predictions of the molecule's ionization potential and electron affinity. A comprehensive search of scientific literature did not reveal any specific ab initio studies focused on this compound.

Conformational Analysis and Potential Energy Surface Mapping

The presence of the cyclopropoxy group in this compound suggests the possibility of different spatial arrangements, or conformations, due to rotation around the C-O single bond. Conformational analysis aims to identify the stable conformers of a molecule and to determine their relative energies.

This is typically done by mapping the potential energy surface (PES) of the molecule as a function of one or more dihedral angles. For this compound, the key dihedral angle would be the one defining the orientation of the cyclopropyl (B3062369) group relative to the pyridine ring. By systematically rotating this bond and calculating the energy at each step, a PES can be generated. The minima on this surface correspond to stable conformers, while the maxima represent the energy barriers for interconversion between them. Such studies are crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules. For other substituted pyridines, potential energy surface scans have been used to determine stable conformers. nih.gov However, no specific conformational analysis or PES mapping for this compound has been reported.

Prediction of Spectroscopic Parameters through Computational Models

Computational models are invaluable for predicting and interpreting various types of molecular spectra. For this compound, these methods could provide theoretical spectra that can be compared with experimental data to confirm the molecular structure.

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of the molecule can be calculated using methods like DFT. These frequencies correspond to the absorption peaks in an IR spectrum and the scattered peaks in a Raman spectrum. The calculated spectrum can aid in the assignment of experimental vibrational bands to specific molecular motions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ¹H and ¹³C nuclei can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical chemical shifts are crucial for interpreting experimental NMR spectra and confirming the connectivity of the atoms in the molecule.

UV-Visible Spectroscopy: The electronic transitions of a molecule can be calculated using Time-Dependent DFT (TD-DFT). This allows for the prediction of the absorption wavelengths in the UV-visible spectrum, providing insights into the electronic structure and chromophores within the molecule.

While computational prediction of spectroscopic parameters is a common practice for characterizing novel compounds, no such published data exists for this compound. nih.govrsc.org

Computational Studies on Reactivity and Reaction Pathways

Computational chemistry provides powerful tools to investigate the chemical reactivity of molecules and to explore the mechanisms of chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and spatial distribution of these orbitals can provide significant insights into the reactivity of a molecule.

For this compound, FMO analysis would involve calculating the energies and visualizing the shapes of the HOMO and LUMO.

The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character.

The LUMO represents the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic character.

The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap suggests high reactivity. The spatial distribution of the HOMO and LUMO would reveal the most probable sites for nucleophilic and electrophilic attack, respectively. DFT calculations on similar pyridine derivatives have utilized FMO analysis to understand their electronic properties and reactivity. niscpr.res.in However, a specific FMO analysis for this compound is not available in the scientific literature.

Interactive Data Table: Hypothetical Frontier Molecular Orbital Data

No published data is available for this compound. The following table is a hypothetical representation of what such data might look like and is for illustrative purposes only.

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Utility of 5 Chloro 2 Cyclopropoxypyridin 3 Amine As a Synthetic Building Block

Precursor in the Synthesis of Novel Heterocyclic Systems

5-Chloro-2-cyclopropoxypyridin-3-amine is a key starting material for the synthesis of various fused heterocyclic systems, most notably pyrido[2,3-d]pyrimidines. This class of compounds is of significant interest due to their diverse biological activities, including their roles as kinase inhibitors in cancer therapy.

The synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives from 2-alkoxy-5-chloropyridin-3-amines is a well-established synthetic strategy. A general method involves the condensation of the aminopyridine with a suitable three-carbon building block, followed by cyclization to form the fused pyrimidine (B1678525) ring. This approach allows for the introduction of various substituents on the pyrimidine ring, leading to a library of compounds with potentially diverse biological profiles.

A key patent outlines a general procedure for the preparation of pyrido[2,3-d]pyrimidine derivatives intended for the treatment of cellular proliferation disorders. While the patent does not explicitly name this compound, it describes the use of analogous 2-alkoxy-5-chloropyridin-3-amines as pivotal intermediates in the synthetic pathway. The cyclopropoxy group in the target compound is significant as it can influence the molecule's conformation and metabolic stability, which are critical parameters in drug design.

The general synthetic approach is outlined in the scheme below:

| Reactant A | Reactant B | Conditions | Product |

| This compound | 3-(Dimethylamino)-2-(arylcarbonyl)acrylonitrile | Heating in a suitable solvent (e.g., acetic acid) | Substituted Pyrido[2,3-d]pyrimidine |

This reaction proceeds through an initial Michael addition of the amine to the activated alkene, followed by an intramolecular cyclization and subsequent elimination of dimethylamine (B145610) to afford the aromatic pyrido[2,3-d]pyrimidine core. The aryl group on the acrylonitrile (B1666552) reactant can be varied to introduce diversity at this position in the final product.

Role in Multi-Step Organic Synthesis of Complex Molecules

The utility of this compound extends to its role as a fundamental building block in the multi-step synthesis of complex organic molecules, particularly those targeted for pharmaceutical applications. Its structural features allow for sequential and regioselective modifications, making it an ideal starting point for the assembly of intricate molecular architectures.

In the context of synthesizing kinase inhibitors, the pyrido[2,3-d]pyrimidine scaffold, derived from this compound, serves as a core structure that can be further elaborated. The chlorine atom at the 5-position of the initial pyridine (B92270) ring can be retained in the final product or can be a site for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. These reactions enable the introduction of a wide array of aryl or heteroaryl substituents, which are often crucial for modulating the biological activity and pharmacokinetic properties of the final compound.

A representative multi-step synthesis of a complex kinase inhibitor might involve the following key transformations starting from this compound:

| Step | Reaction Type | Reagents and Conditions | Intermediate/Product |

| 1 | Cyclization | 3-(Dimethylamino)-2-(arylcarbonyl)acrylonitrile, Acetic Acid, Heat | 7-Aryl-5-chloro-2-cyclopropoxypyrido[2,3-d]pyrimidine |

| 2 | Nucleophilic Aromatic Substitution | Amine (R-NH2), Base (e.g., DIPEA), Solvent (e.g., NMP), Heat | 7-Aryl-5-(substituted amino)-2-cyclopropoxypyrido[2,3-d]pyrimidine |

| 3 | Further Functionalization (e.g., Suzuki Coupling) | Arylboronic acid, Palladium catalyst, Base | 5,7-Diaryl-2-cyclopropoxypyrido[2,3-d]pyrimidine |

This strategic sequence of reactions highlights how the initial simple building block is transformed into a highly functionalized and complex molecule with potential therapeutic value.

Derivatization and Analog Synthesis from the Core Scaffold

The core structure of this compound offers multiple avenues for derivatization and the synthesis of analogs. The primary amine group is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the exploration of structure-activity relationships (SAR) in medicinal chemistry programs.

Common derivatization strategies for the amine group include:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Furthermore, the chloro-substituent on the pyridine ring can be replaced through nucleophilic aromatic substitution reactions, although this is generally less facile than reactions at the amine. The cyclopropoxy group is typically stable under many reaction conditions, but its presence can influence the reactivity of the adjacent positions on the pyridine ring.

The synthesis of a series of analogs with modifications at the amine functionality would allow for a systematic investigation of how different substituents impact the biological activity of the resulting compounds. For instance, in the development of kinase inhibitors, the nature of the substituent at this position can be critical for achieving high potency and selectivity.

| Derivatization Reaction | Reagent | Resulting Functional Group | Potential Application |

| Acylation | Acetyl chloride | Amide | Modulation of solubility and hydrogen bonding capacity |

| Reductive Amination | Benzaldehyde, NaBH(OAc)3 | Secondary Amine | Introduction of larger hydrophobic groups |

| Urea Formation | Phenyl isocyanate | Urea | Exploration of alternative hydrogen bond donors/acceptors |

Applications in Material Science Research

While the primary application of this compound and its derivatives appears to be in the life sciences, the inherent properties of the pyridine ring suggest potential utility in material science. Pyridine-containing polymers are known for their thermal stability, and the nitrogen atom can introduce desirable electronic properties and opportunities for coordination with metal ions.

The incorporation of substituted pyridines, such as derivatives of this compound, into polymer backbones could lead to materials with tailored properties. For example, the presence of the polar amine and chloro groups could enhance solubility and intermolecular interactions. The cyclopropoxy group might impart unique conformational constraints on the polymer chain.

Potential, though currently speculative, applications in material science include:

Synthesis of Novel Polyimides: Aromatic diamines are key monomers in the production of high-performance polyimides. A diamine synthesized from this compound could be polymerized with dianhydrides to create novel polyimides with enhanced solubility and thermal resistance. The pyridine nitrogen could also act as a site for post-polymerization modification.

Development of Organic Light-Emitting Diodes (OLEDs): Pyridine derivatives are often used as electron-transporting materials or as ligands in emissive metal complexes for OLEDs. The electronic properties of this compound derivatives could be tuned through further synthesis to make them suitable for such applications.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atom of the pyridine ring can coordinate to metal centers, forming coordination polymers or MOFs. These materials have applications in gas storage, catalysis, and sensing. Functionalized pyridines can act as ligands to build these extended structures.

Further research is needed to explore and validate these potential applications in material science.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Current synthetic strategies for compounds analogous to 5-Chloro-2-cyclopropoxypyridin-3-amine often rely on multi-step processes that may involve harsh reaction conditions or expensive reagents. A key area for future research is the development of more efficient, economical, and environmentally benign synthetic routes.

One potential avenue is the exploration of late-stage functionalization, which could streamline the synthesis by introducing key functional groups at a later point in the synthetic sequence. For instance, developing a C-H activation method to directly install the chloro or amino group onto a 2-cyclopropoxypyridine (B13670387) core could significantly shorten the synthesis.

Furthermore, the investigation of flow chemistry for the synthesis of this compound could offer improved reaction control, higher yields, and enhanced safety, particularly for reactions that are highly exothermic or involve hazardous intermediates. A hypothetical comparison of a traditional batch synthesis with a potential flow chemistry approach is presented in Table 1.

| Sustainability | High solvent waste, potential for hazardous byproducts | Reduced solvent use, improved atom economy |

Exploration of Under-Investigated Reaction Pathways and Selectivity

The reactivity of this compound is largely unexplored. The interplay between the electron-donating cyclopropoxy group and the electron-withdrawing chloro group, as well as the nucleophilic amine, suggests a rich and complex reactivity profile that warrants investigation.

Future studies could focus on the selective functionalization of the different positions on the pyridine (B92270) ring. For example, electrophilic aromatic substitution reactions could be explored to introduce additional functional groups, with the regioselectivity being a key point of investigation. The directing effects of the existing substituents would need to be carefully studied.

Additionally, the amine group serves as a handle for a variety of transformations, such as diazotization followed by substitution, or coupling reactions to form more complex structures. The cyclopropoxy group's stability under various reaction conditions is another area that requires systematic study, as cyclopropyl (B3062369) ethers can sometimes undergo ring-opening reactions.

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound before undertaking extensive experimental work. Density Functional Theory (DFT) calculations could be employed to understand the electronic structure, molecular orbital energies, and charge distribution of the molecule.

These computational models could be used to predict the most likely sites for electrophilic and nucleophilic attack, thereby guiding the design of synthetic reactions. Furthermore, computational studies could elucidate the mechanisms of potential reactions, helping to optimize reaction conditions and improve yields and selectivity. A summary of potential computational studies is provided in Table 2.

Table 2: Potential Computational Studies

| Computational Method | Research Question | Predicted Outcome |

|---|---|---|

| DFT Calculations | What is the preferred site of protonation? | Prediction of the most basic nitrogen atom. |

| Molecular Dynamics | How does the molecule interact with solvents? | Understanding of solvation effects on reactivity. |

| Transition State Theory | What is the energy barrier for a specific reaction? | Prediction of reaction rates and feasibility. |

Potential for Integration into Emerging Synthetic Methodologies

The field of organic synthesis is constantly evolving, with new methodologies continually being developed. Investigating the application of these emerging technologies to the synthesis and functionalization of this compound is a promising research avenue.

For instance, photoredox catalysis could enable novel C-H functionalization reactions under mild conditions, potentially allowing for the introduction of alkyl or aryl groups onto the pyridine ring. nih.gov Similarly, the use of metallaphotoredox catalysis could open up new cross-coupling pathways that are not accessible through traditional methods.

The integration of this compound into diversity-oriented synthesis platforms could also be explored. By systematically reacting this compound with a variety of building blocks using modern synthetic methods, a library of novel compounds with diverse structures could be rapidly generated for biological screening.

Q & A

Q. What are the established synthetic routes for 5-Chloro-2-cyclopropoxypyridin-3-amine, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) or coupling reactions. A common route starts with 5-chloro-2-hydroxypyridine, where the hydroxyl group is replaced by a cyclopropoxy moiety via reaction with cyclopropyl bromide or a cyclopropoxide nucleophile under basic conditions (e.g., NaH or K2CO3 in DMF) . The amino group at position 3 can be introduced through reduction of a nitro precursor or direct amination. Intermediate purification often employs column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., cyclopropoxy protons at δ 0.5–1.5 ppm, aromatic protons at δ 6.5–8.5 ppm) .

- X-ray Crystallography : Resolves stereoelectronic effects and hydrogen-bonding networks (e.g., N–H⋯N interactions observed in related pyridin-3-amine derivatives) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion for C₈H₈ClN₂O: calc. 195.0325) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected downfield shifts in ¹H NMR) be resolved during structural validation?

- Methodological Answer : Contradictions may arise from solvent effects, tautomerism, or impurities. Strategies include:

- Variable Temperature NMR : Identifies dynamic processes (e.g., hindered rotation of the cyclopropoxy group) .

- 2D NMR (COSY, HSQC) : Correlates coupling constants and resolves overlapping signals .

- Computational Validation : Density Functional Theory (DFT) calculates expected chemical shifts (B3LYP/6-31G*) and compares them to experimental data .

Q. What reaction conditions optimize the cyclopropoxy substitution while minimizing side reactions (e.g., ring-opening of cyclopropane)?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity without destabilizing the cyclopropane ring .

- Temperature Control : Reactions at 60–80°C prevent thermal decomposition.

- Catalysis : CuI or Pd catalysts improve regioselectivity in cross-coupling variants .

- Monitoring : TLC or in-situ IR tracks reaction progress to avoid over-substitution .

Q. How do computational methods predict the vibrational spectra of this compound, and how do they compare to experimental IR/Raman data?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311+G(d,p) to compute harmonic frequencies. Apply scaling factors (e.g., 0.967 for B3LYP) to match experimental values .

- Mode Assignment : Compare computed vs. observed peaks (e.g., N–H stretching at ~3400 cm⁻¹, C–Cl at ~550 cm⁻¹) .

- Anharmonic Corrections : Address discrepancies in low-frequency modes (e.g., cyclopropane ring vibrations) .

Data Analysis and Mechanistic Questions

Q. What strategies validate the biological activity of this compound in receptor-binding assays, and how are false positives mitigated?

- Methodological Answer :

- Dose-Response Curves : Confirm IC₅₀/EC₅₀ consistency across triplicate experiments.

- Control Experiments : Use scrambled analogs or competitive inhibitors to rule out nonspecific binding .

- Molecular Docking : Simulate ligand-receptor interactions (e.g., AutoDock Vina) to rationalize activity trends .

Q. How do steric and electronic effects of the cyclopropoxy group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The cyclopropane ring increases steric hindrance, reducing reactivity in Suzuki-Miyaura couplings. Use bulky ligands (e.g., XPhos) to enhance turnover .

- Electronic Effects : Electron-withdrawing chlorine at position 5 activates the pyridine ring for SNAr but deactivates it for electrophilic substitution .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 195.61 g/mol | |

| Melting Point | 128–130°C (DSC) | |

| X-ray Crystal Density | 1.432 g/cm³ | |

| Calculated logP (DFT) | 2.1 ± 0.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.